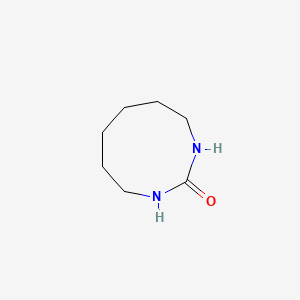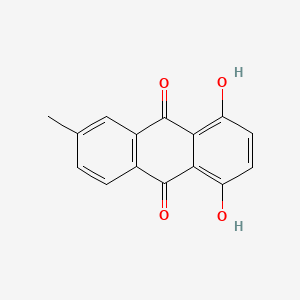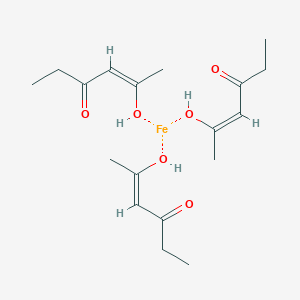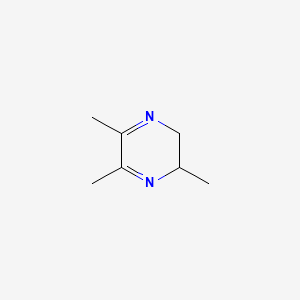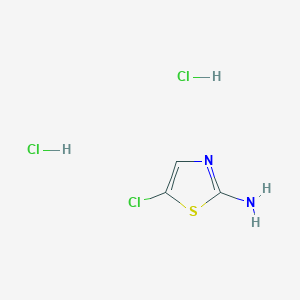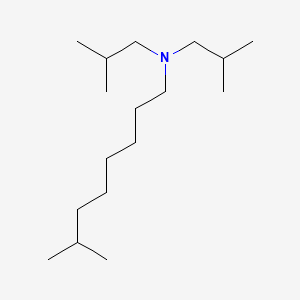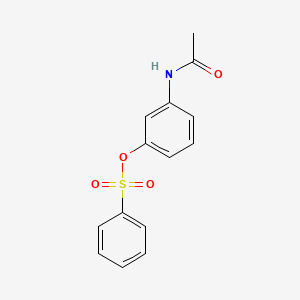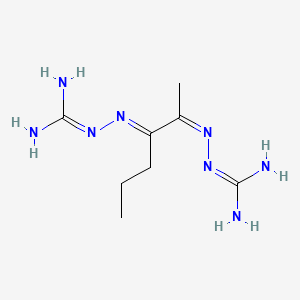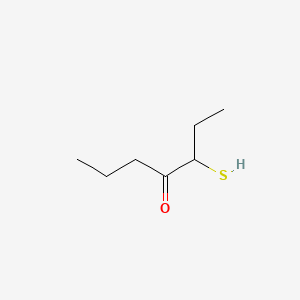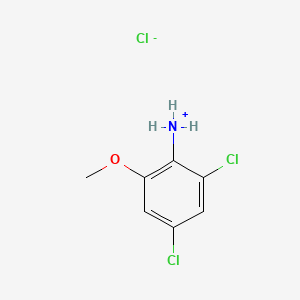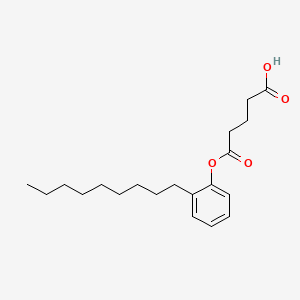
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is a chemical compound with the molecular formula C23H47NO5 and a molecular weight of 417.62298 g/mol . It is also known by its IUPAC name, 2-hydroxyethyl (2-octadecanoyloxyethyl)azanium;formate . This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of 2-hydroxyethylamine with stearic acid in the presence of formic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.
Solvents: Organic solvents like toluene or dichloromethane are often employed to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary alcohol.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets and pathways. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the stearoyloxy group can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, membrane fluidity, and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxyethyl)(2-(palmitoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(oleoyloxy)ethyl)ammonium formate
- (2-Hydroxyethyl)(2-(linoleoyloxy)ethyl)ammonium formate
Uniqueness
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate is unique due to its specific stearoyloxy group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific lipid interactions and stability.
Propiedades
Número CAS |
93803-53-3 |
|---|---|
Fórmula molecular |
C23H47NO5 |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
formic acid;2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;2-1-3/h23-24H,2-21H2,1H3;1H,(H,2,3) |
Clave InChI |
PWKKDKKLLATCOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


